molecular formula C15H22BNO2 B597356 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline CAS No. 1256360-50-5

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline

Cat. No.: B597356
CAS No.: 1256360-50-5
M. Wt: 259.156
InChI Key: JNIVVYUCVMLVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely a derivative of tetramethyl-1,3,2-dioxaborolane, which is often used for borylation . The 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group is commonly found in boronic acid esters .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through borylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be similar to those of other boronic acid esters. For example, the compound is likely to have a relatively high boiling point and a density around 1.1 g/cm^3 .

Scientific Research Applications

  • Suzuki Cross-Coupling Reaction Applications : A study by Babudri et al. (2006) describes a method for introducing aryl and vinyl substituents into the 5 or 7 position of 8-hydroxyquinoline using Suzuki cross-coupling reactions. This method utilizes compounds related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline (Babudri, 2006).

  • Structural and DFT Studies : Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT analysis of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This research provides insight into the physicochemical properties of such compounds (Huang et al., 2021).

  • Synthesis and Characterization of Boronic Esters : Wu et al. (2021) synthesized and characterized compounds including 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile. This study contributes to the understanding of boronic ester chemistry (Wu et al., 2021).

  • Development of New Building Blocks for Drug Synthesis : Büttner et al. (2007) described the use of a similar compound, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, as a new building block for biologically active compounds, demonstrating the potential for drug development (Büttner et al., 2007).

  • Synthesis of Pyridylboronic Acids for Suzuki Coupling : Li et al. (2005) explored the synthesis of 3-Pyridylboronic Acid and its Pinacol Ester, demonstrating another application of boron-based compounds in Suzuki coupling reactions (Li et al., 2005).

Safety and Hazards

As with all chemicals, it’s important to handle this compound with care. Specific safety and hazard information is not available .

Future Directions

The use of boronic acid esters in organic synthesis is a rapidly developing field, and compounds like this one may have potential applications in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIVVYUCVMLVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682371
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-50-5
Record name 5,6,7,8-Tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.